molecular formula C19H22FN3O B5200264 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No.: B5200264
M. Wt: 327.4 g/mol
InChI Key: IKCAAGIWQZWREJ-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications and its mechanism of action in various biological systems.

Mechanism of Action

The exact mechanism of action of FPEA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPEA has been shown to increase levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, sleep, and appetite. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of FPEA in lab experiments is its high selectivity for the serotonin transporter, which allows for more targeted effects on the brain. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are several future directions for research on FPEA. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD), as it has been shown to reduce anxiety and improve cognitive function in animal models of PTSD. Additionally, FPEA may have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of FPEA involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-(4-fluorophenyl)-1-piperazine. This intermediate is then reacted with N-(4-chlorophenyl)acetamide to form FPEA.

Scientific Research Applications

FPEA has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant and anxiolytic effects in animal models. Additionally, FPEA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-[4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15(24)21-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)19-8-4-17(20)5-9-19/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAAGIWQZWREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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